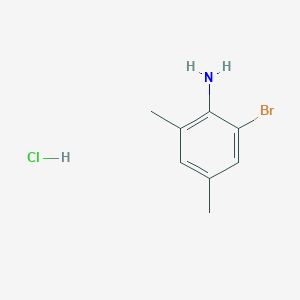
2-Bromo-4,6-dimethylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-dimethylaniline is a white solid with a molecular weight of 200.08 . It has a linear formula of BrC6H2(CH3)2NH2 . It is an organic building block and is used in the synthesis of various compounds .
Synthesis Analysis
2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This reaction requires the reagent Et3N, the catalyst CuCl, and the menstruum dioxane .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-dimethylaniline is available as a 2D Mol file or as a computed 3D SD file . The InChI key for this compound is YOSJCQJJIHEUKA-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This reaction requires the reagent Et3N, the catalyst CuCl, and the menstruum dioxane .Physical And Chemical Properties Analysis
2-Bromo-4,6-dimethylaniline is a cream to brown colored compound that can exist in the form of crystals, powder, or crystalline powder or pellets . It has a melting point of 41.0-47.0°C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Electrochemical Decomposition Pathways
A study by Arias, Brillas, and Costa (1990) explored the electrochemical oxidation of 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline, revealing insights into the oxidation processes and the formation of final products like p-benzoquinone derivatives. This research provides a foundation for understanding the electrochemical behavior of substituted anilines, which could be instrumental in developing new electrochemical synthesis methods or analytical techniques (Arias, Brillas, & Costa, 1990).
HPLC Determination in Diazo-Reaction
Xing (2010) presented a high-performance liquid chromatography (HPLC) method for determining 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction liquor. This method monitors the diazo-reaction process, suggesting the importance of 2-Bromo-4,6-dimethylaniline; hydrochloride in analytical chemistry, particularly in ensuring the quality and progress of diazo reactions involved in dye and pigment manufacturing (Xing, 2010).
Synthesis of Organic Intermediates
Li Yu (2008) discussed the synthesis of dimethyl-4-bromoiodobenzenes, starting from 2,6-dimethylaniline, which are used as intermediates in various fields. This research underscores the role of 2-Bromo-4,6-dimethylaniline; hydrochloride in the synthesis of complex organic molecules, potentially useful in pharmaceuticals, agrochemicals, and materials science (Li Yu, 2008).
Safety and Hazards
2-Bromo-4,6-dimethylaniline is considered hazardous. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It is classified as an eye irritant, skin irritant, and may cause respiratory system damage . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Zukünftige Richtungen
2-Bromo-4,6-dimethylaniline may be used in the synthesis of 2-phenoxy-4,6-dimethylaniline and (4 aR,9 aR)-4 a,6,8-trimethyl-4,4 a,9,9 a -tetrahydro-1 H -carbazol-2 (3 H)-one . These potential applications could be areas of future research and development.
Relevant Papers One relevant paper is titled “Using intelligent/random library screening to design focused libraries for the optimization of homogeneous catalysts: Ullmann ether formation” by Fagan PJ, et al . This paper may provide more insights into the use of 2-Bromo-4,6-dimethylaniline in the field of homogeneous catalysis.
Eigenschaften
IUPAC Name |
2-bromo-4,6-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGRSWZGLHKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2764873.png)
![3-(3,4-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2764874.png)
![N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2764875.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)
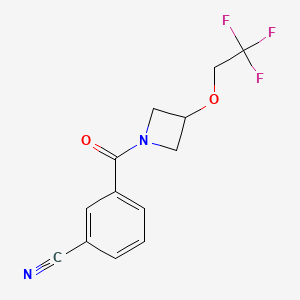
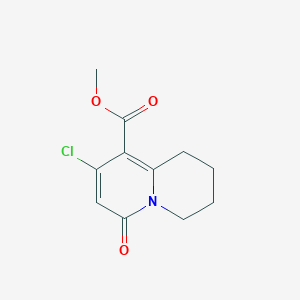
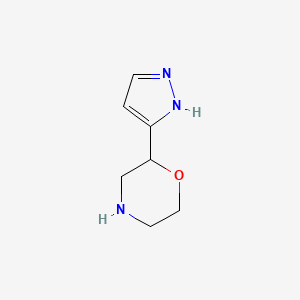
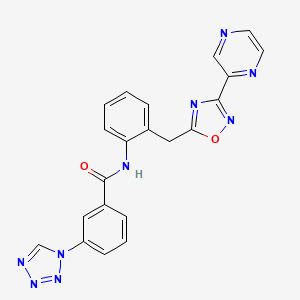
![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)

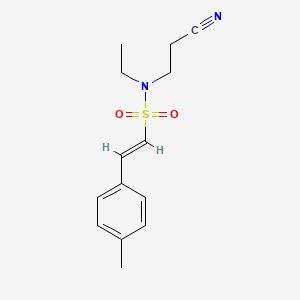
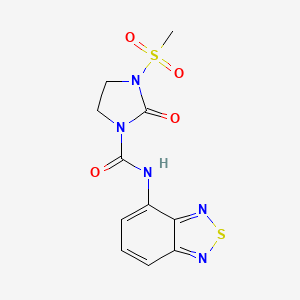
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)
